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Compound of Interest

Compound Name: N-Nitrosodiisobutylamine

Cat. No.: B125298

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Nitrosodiisobutylamine (NDiBA), a nitrosamine impurity of concern in pharmaceutical
products. The guide details available data from Nuclear Magnetic Resonance (NMR), Infrared
(IR) spectroscopy, and Mass Spectrometry (MS). It also outlines the experimental protocols for
these analytical techniques and describes the metabolic pathway associated with the
carcinogenicity of N-nitrosamines.

Spectroscopic Data

The following sections present the available spectroscopic data for N-Nitrosodiisobutylamine,
summarized in tabular format for clarity and ease of comparison.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification and quantification of N-nitrosamines.
The gas chromatography-mass spectrometry (GC-MS) data reveals a characteristic
fragmentation pattern for N-Nitrosodiisobutylamine.

Table 1: GC-MS Fragmentation Data for N-Nitrosodiisobutylamine[1]
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Mass-to-Charge Ratio (m/z) Relative Intensity (%)
57 99.99

84 35.62

56 31.04

55 21.74

73 8.42

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental NMR data for N-Nitrosodiisobutylamine is not readily available in the
public domain. However, data for the closely related structural isomer, N-Nitrosodibutylamine,
provides valuable insight into the expected chemical shifts. The following data was obtained in
deuterated chloroform (CDCIz) on a 500 MHz spectrometer for *H NMR and a 125 MHz
spectrometer for 3C NMR.[2]

Table 2: *H NMR Spectroscopic Data for N-Nitrosodibutylamine (Reference Data)[2]

Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

4.08 Triplet 75 -CH2-N(N=0)-

3.54 Triplet 7.5 -CH2-N(N=0)-

1.76-1.70 Multiplet -CHz2-CH2-N-

1.50-1.44 Multiplet -CHz2-CH2-CHs

1.43-1.35 Multiplet -CH2-CH2-CHs

1.33-1.26 Multiplet -CH2-CH2-CHs

0.97 Triplet 7.4 -CHs

0.92 Triplet 7.4 -CHs

Table 3: 13C NMR Spectroscopic Data for N-Nitrosodibutylamine (Reference Data)[2]
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Chemical Shift (8) ppm Assighment
52.0 -CH2-N(N=0)-
43.4 -CH2-N(N=0)-
30.3 -CH2-CHa-N-
28.1 -CH2-CH2-N-
20.4 -CHz2-CHs
19.7 -CHz2-CHs
13.6 -CHs

13.5 -CHs

Infrared (IR) Spectroscopy

Detailed experimental IR spectra for N-Nitrosodiisobutylamine are not widely published.
However, the characteristic vibrational frequencies for functional groups present in
nitrosamines are well-established.

Table 4: Characteristic Infrared Absorption Bands for Nitrosamines

Wavenumber (cm—?) Vibration Mode Functional Group
~2960-2850 C-H stretching Alkyl groups

~1465 C-H bending -CHz-

~1380 C-H bending -CHs

~1450-1400 N=0 stretching Nitrosamino group
~1150-1050 N-N stretching Nitrosamino group

Experimental Protocols

This section provides detailed methodologies for the spectroscopic analysis of N-
Nitrosodiisobutylamine, based on established protocols for nitrosamine analysis.
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Synthesis of N-Nitrosodiisobutylamine (for use as a
reference standard)

The synthesis of N-Nitrosodiisobutylamine is crucial for its use as an analytical standard. A
common method involves the nitrosation of diisobutylamine.

To a solution of diisobutylamine in deionized water, cooled in an ice bath, concentrated
hydrochloric acid is added dropwise to achieve a pH of 3-4. A solution of sodium nitrite in
deionized water is then added dropwise while maintaining the temperature below 10°C. The
reaction is stirred for 1-2 hours in the ice bath. The product is then extracted with
dichloromethane, and the combined organic layers are washed, dried, and concentrated to
yield crude N-Nitrosodiisobutylamine.[3]
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Diisobutylamine in Water Conc. HCI — Sodium Nitrite Solution
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Crude N-Nitrosodiisobutylamine

Synthesis of N-Nitrosodiisobutylamine
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Experimental workflow for the synthesis of N-Nitrosodiisobutylamine.
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Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the separation and detection of volatile and semi-volatile
nitrosamines.

Sample Preparation: A sample containing the analyte is dissolved in a suitable solvent, such as
dichloromethane. For complex matrices, a liquid-liquid extraction or solid-phase extraction may
be necessary to isolate the nitrosamines.

Instrumentation:

o Gas Chromatograph: Equipped with a capillary column suitable for nitrosamine analysis
(e.g., DB-WAX).

» Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

Typical GC-MS Parameters:[4][5][6]

Injection Mode: Splitless

Injector Temperature: 230-250°C

Carrier Gas: Helium at a constant flow rate.

Oven Temperature Program: An initial temperature of 40-60°C, held for a few minutes,
followed by a ramp to a final temperature of 220-240°C.

lonization Mode: Electron lonization (El) at 70 eV.

Acquisition Mode: Full scan or Selected lon Monitoring (SIM) for enhanced sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.
Sample Preparation:[7]

o Approximately 5-25 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,
CDCls, Acetone-de, DMSO-ds).
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e The solution is filtered through a glass wool plug into a 5 mm NMR tube to remove any
particulate matter.

e Aninternal standard, such as tetramethylsilane (TMS), is often added for chemical shift
referencing (0 ppm).

Instrumentation:

¢ A high-field NMR spectrometer (e.g., 300-600 MHz) is used to acquire the spectra.
Acquisition Parameters:

e 1H NMR: Standard pulse-acquire sequence.

e 13C NMR: Proton-decoupled pulse sequence.

e The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Sample Preparation:[8]

o Neat Liquid: A drop of the liquid sample is placed between two potassium bromide (KBr) or
sodium chloride (NaCl) plates to form a thin film.

e Solution: A concentrated solution of the sample is prepared in a suitable solvent (e.g.,
chloroform, carbon tetrachloride) and placed in a liquid sample cell.

o KBr Pellet (for solids): A small amount of the solid sample is finely ground with dry KBr
powder and pressed into a thin, transparent pellet.

Instrumentation:
e A Fourier-transform infrared spectrometer.

Data Acquisition:
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e A background spectrum of the empty sample holder (or solvent) is first recorded.
e The sample spectrum is then recorded, and the background is automatically subtracted.

e The spectrum is typically scanned over the range of 4000-400 cm™1,

Metabolic Activation Pathway

N-nitrosamines are not directly carcinogenic but require metabolic activation to exert their
genotoxic effects. This activation is primarily carried out by cytochrome P450 (CYP) enzymes
in the liver. The proposed metabolic pathway for N-Nitrosodiisobutylamine involves a-
hydroxylation, leading to the formation of an unstable intermediate that ultimately generates a
reactive diazonium ion capable of alkylating DNA.
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Proposed metabolic activation pathway of N-Nitrosodiisobutylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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